molecular formula C17H27NO3 B3238010 2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid CAS No. 1396980-32-7

2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid

Cat. No.: B3238010
CAS No.: 1396980-32-7
M. Wt: 293.4 g/mol
InChI Key: JOUXQDDDDNUCGU-UHFFFAOYSA-N
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Description

2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid (CAS: 1396980-32-7) is a synthetic compound featuring a rigid adamantane moiety conjugated to a 4-methylpentanoic acid backbone via a carbamoyl linkage . The adamantyl group confers significant hydrophobicity and structural rigidity, which may enhance metabolic stability and membrane permeability.

Properties

IUPAC Name

2-(adamantane-1-carbonylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-10(2)3-14(15(19)20)18-16(21)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-14H,3-9H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUXQDDDDNUCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings and Implications

  • Adamantane Advantage: The adamantyl group in 2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid likely improves metabolic stability and target binding via hydrophobic interactions, contrasting with sulfonamides (polar) or esters (labile) .
  • Activity vs. Structure: Ester derivatives (e.g., 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid) excel in antimicrobial activity due to membrane disruption, while adamantane derivatives may favor enzyme inhibition .

Biological Activity

2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid, also known as Adamantyl-4-methylpentanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H27NO3
  • Molecular Weight : 293.40 g/mol
  • CAS Number : 1396980-32-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The adamantyl group enhances lipophilicity, allowing better membrane penetration. The carbonyl and amino groups can participate in hydrogen bonding and other interactions with specific receptors or enzymes.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that derivatives of adamantane can inhibit proteases, which are crucial for various physiological processes.

2. Receptor Interaction

The compound has been investigated for its potential as a ligand for various receptors. Its structural features allow it to bind effectively to target sites, influencing receptor activity and downstream signaling pathways.

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. This is particularly relevant in the context of developing new antibiotics or antifungal agents.

Case Studies and Experimental Data

A number of studies have explored the biological activity of adamantane derivatives, including this compound. Below are summarized findings from selected research:

StudyFindings
Demonstrated that the compound inhibits specific proteases involved in cellular signaling pathways, suggesting potential therapeutic applications in cancer treatment.
Found that the compound interacts with NMDA receptors, potentially modulating excitatory neurotransmission, which could have implications for neurological disorders.
Reported on the synthesis and testing of adamantane derivatives showing significant antimicrobial activity against various bacterial strains.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

CompoundStructureBiological Activity
Menthol C10H20OAntimicrobial, analgesic
Cyclohexanol C6H12OLimited biological activity
Pulegol C10H18OAntimicrobial

The adamantane structure provides distinct advantages in terms of stability and interaction with biological targets compared to other compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid, and how are reaction conditions optimized?

  • The compound is typically synthesized via multi-step protocols. For example, esterification of 4-methylpentanoic acid derivatives with adamantane-carbonyl groups is achieved using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under inert atmospheres . Key steps include protection/deprotection of functional groups (e.g., benzyl or tert-butoxycarbonyl (Boc) groups) and purification via column chromatography. Reaction temperatures (25–75°C) and durations (5–19 hours) are optimized based on intermediate stability .

Q. How is the purity and enantiomeric excess of this compound validated in academic research?

  • Purity is assessed using HPLC with UV detection (λ = 210–254 nm) or LC-MS. Enantiomeric resolution is achieved via chiral chromatography (e.g., Chiralpak® columns) or by synthesizing diastereomeric salts. Isotopic labeling (e.g., deuterated analogs like 4-methylpentanoic acid-d12) can aid in tracking stereochemical outcomes . Absolute configuration determination often relies on X-ray crystallography or comparison with known optical rotation data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • The compound is classified as a laboratory chemical (not for human use). Key safety measures include:

  • Use of PPE (gloves, goggles, lab coats) and working in a fume hood.
  • Immediate flushing with water for eye/skin contact (≥15 minutes) and medical consultation .
  • Avoidance of inhalation; respiratory protection is advised during powder handling .

Advanced Research Questions

Q. How does the adamantane moiety influence the compound’s bioactivity and pharmacokinetic properties?

  • The adamantyl group enhances lipophilicity, improving membrane permeability and metabolic stability. Structural studies (e.g., X-ray crystallography) reveal that the adamantane-carbonyl group forms van der Waals interactions with hydrophobic enzyme pockets, as seen in ACE2 inhibitors like MLN-4760 . Modifications to the adamantane scaffold (e.g., halogenation) can alter binding affinity and selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Discrepancies may arise from variations in enantiomeric purity, solvent effects, or assay conditions. For example:

  • Conflicting IC50 values in enzyme inhibition assays could stem from differences in buffer pH or ionic strength.
  • Batch-to-batch purity variations (e.g., 95% vs. 98%) should be verified via quantitative NMR or elemental analysis .
  • Orthogonal assays (e.g., SPR, ITC) can validate binding kinetics and mitigate false positives .

Q. How can computational methods guide the design of derivatives with improved target specificity?

  • Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like ACE2 or proteases. Key residues (e.g., His345, Glu375 in ACE2) form hydrogen bonds with the carbonyl and amino groups of the compound . QSAR models optimize substituents on the 4-methylpentanoic acid backbone to enhance affinity while minimizing off-target effects .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Large-scale reactions risk racemization, especially during acidic/basic workups. Strategies include:

  • Using enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis.
  • Low-temperature crystallization to isolate stereoisomers .
  • Continuous flow systems to improve reaction control and reduce side products .

Methodological Considerations

Q. How is the compound’s stability evaluated under physiological conditions?

  • Stability studies involve incubating the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C. Degradation is monitored via LC-MS over 24–72 hours. The adamantane moiety confers resistance to esterase-mediated hydrolysis, but the amino acid backbone may undergo oxidation, necessitating antioxidants (e.g., ascorbic acid) in formulations .

Q. What techniques characterize intermolecular interactions between this compound and biological targets?

  • X-ray crystallography : Resolves atomic-level interactions (e.g., MLN-4760 bound to ACE2 at 3.0 Å resolution) .
  • NMR titration : Detects chemical shift perturbations in target proteins upon ligand binding.
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid
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2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid

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